molecular formula C16H21N5O B2398021 1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351810-19-9

1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine

Cat. No.: B2398021
CAS No.: 1351810-19-9
M. Wt: 299.378
InChI Key: DXFLEQLIQQLYRA-UHFFFAOYSA-N
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Description

1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Ring: This can be synthesized through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the piperidine ring can engage in hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine: is similar to other triazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(3,5-dimethylphenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-7-12(2)9-14(8-11)21-10-15(18-19-21)16(22)20-5-3-13(17)4-6-20/h7-10,13H,3-6,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFLEQLIQQLYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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